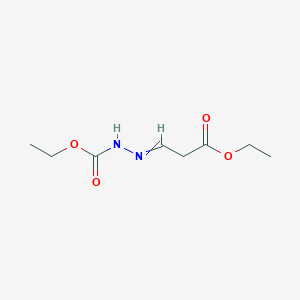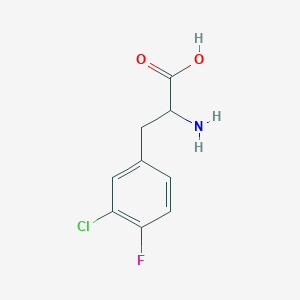
Benzohydroxamate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium benzohydroxamate is an organic compound with the chemical formula C7H6KNO2 It is the potassium salt of benzohydroxamic acid and is known for its ability to form complexes with various metal ions
Applications De Recherche Scientifique
Potassium benzohydroxamate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Potassium benzohydroxamate (PBH) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an almost exclusively cytoplasmic enzyme that plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . PBH also forms complexes with divalent metal ions such as Mg2+, Mn2+, Co2+, and Ni2+ .
Mode of Action
PBH interacts with its targets in a unique way. It forms complexes with Mg2+, Mn2+, Co2+, and Ni2+ ions in a step-wise binding model with a stoichiometry of 2:1 (PBH:M2+) . This interaction is crucial for the functioning of various enzymes. Furthermore, PBH inhibits HDAC6, modulating innate and adaptive immunity .
Biochemical Pathways
The biochemical pathways affected by PBH are primarily related to the functioning of HDAC6 and the enzymes that require the divalent metal ions with which PBH forms complexes . HDAC6 plays a pivotal role in innate and adaptive immunity, and its inhibition can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .
Pharmacokinetics
In silico studies have predicted that benzohydroxamate-based compounds, like pbh, have strong pharmaceutical properties
Result of Action
The molecular and cellular effects of PBH’s action are primarily related to its inhibition of HDAC6. This inhibition can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis . The complex formation with divalent metal ions can also influence the functioning of various enzymes .
Action Environment
The action, efficacy, and stability of PBH can be influenced by various environmental factors. For instance, the presence and concentration of the divalent metal ions with which PBH forms complexes can affect its action
Analyse Biochimique
Biochemical Properties
Potassium benzohydroxamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is histone deacetylase 6 (HDAC6). HDAC6 is responsible for deacetylating substrates such as α-tubulin, cortactin, and heat shock protein 90 alpha (HSP90α) . The interaction between potassium benzohydroxamate and HDAC6 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the accumulation of acetylated substrates, which can have various downstream effects on cellular functions.
Molecular Mechanism
The molecular mechanism of action of potassium benzohydroxamate involves its binding to the active site of HDAC6, where it forms interactions with key amino acid residues such as aspartate 742 and histidine 610 . This binding inhibits the deacetylase activity of HDAC6, leading to the accumulation of acetylated substrates. The inhibition of HDAC6 can also affect other signaling pathways and cellular processes, such as the heat shock response, by modulating the acetylation status of HSP90α.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium benzohydroxamate can be synthesized through the reaction of benzohydroxamic acid with potassium hydroxide. The process involves the following steps :
Preparation of Benzohydroxamic Acid: Benzohydroxamic acid is prepared by reacting ethyl benzoate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of Potassium Benzohydroxamate: The benzohydroxamic acid is then neutralized with potassium hydroxide to form potassium benzohydroxamate. The reaction is typically carried out in a methanol solution at a controlled temperature to ensure complete precipitation of potassium chloride.
Industrial Production Methods
While specific industrial production methods for potassium benzohydroxamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium benzohydroxamate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where the benzohydroxamate anion acts as a nucleophile.
Complexation: It forms complexes with metal ions such as copper, cobalt, and vanadium, which can alter its chemical properties and reactivity
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve an organic solvent and a base to facilitate the reaction.
Complexation: Metal salts such as copper(II) chloride or cobalt(II) chloride are used, often in aqueous or methanolic solutions.
Major Products
Nucleophilic Substitution: The major products are alkylated benzohydroxamates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydroxamic Acid: The parent compound of potassium benzohydroxamate, it shares similar properties but lacks the potassium ion.
N-Methyl Benzohydroxamate: A derivative with a methyl group attached to the nitrogen, it has different reactivity and applications.
4-Chlorobenzohydroxamate: A chlorinated derivative that forms more stable complexes with certain metal ions.
Uniqueness
Potassium benzohydroxamate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion chelation is required, such as in the development of enzyme inhibitors and metal-based drugs .
Propriétés
Numéro CAS |
32685-16-8 |
|---|---|
Formule moléculaire |
C7H7KNO2 |
Poids moléculaire |
176.23 g/mol |
Nom IUPAC |
potassium;N-oxidobenzamide |
InChI |
InChI=1S/C7H7NO2.K/c9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9); |
Clé InChI |
PUSCQQKPEYGPTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N[O-].[K+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NO.[K] |
| 32685-16-8 | |
Numéros CAS associés |
495-18-1 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination mode of benzohydroxamate with metal centers, and what kind of geometry does it lead to?
A1: Benzohydroxamate typically acts as a bidentate ligand, coordinating to metal centers through its two oxygen atoms (the carbonyl oxygen and the oxygen of the hydroxyl group) []. This bidentate coordination mode often results in the formation of five-coordinate metal complexes with a distorted square pyramidal or trigonal bipyramidal geometry [].
Q2: Can you provide an example of how potassium benzohydroxamate is used in the synthesis of heterocyclic compounds?
A2: Potassium benzohydroxamate reacts with dibromoalkanes, acting as a nucleophile, to yield cyclic hydroxamates. For example, the reaction with 1,4-dibromobutane yields 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine []. The reaction with 1,3-dibromobutane produces a mixture of regioisomers, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine [].
Q3: How does the structure of cyclic hydroxamates, like those synthesized from potassium benzohydroxamate, influence their conformation?
A3: The conformation of cyclic hydroxamates derived from potassium benzohydroxamate is influenced by the ring size and substituent positions. For instance, 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine, a six-membered cyclic hydroxamate, adopts a conformation where the oxazine and carbonyl oxygen atoms are trans to each other in its crystal structure []. In contrast, the five-membered cyclic hydroxamates, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine, primarily exist in the s-trans conformation as determined by 1H and 13C NMR spectroscopy [].
Q4: How does potassium benzohydroxamate interact with aryltellurium(IV) chlorides?
A4: Potassium benzohydroxamate reacts with aryltellurium(IV) trichlorides (RTeCl3) and diaryltellurium(IV) dichlorides (R2TeCl2) to form complexes of the type RTeCl2.BHA and R2TeCl.BHA, respectively (where R represents various aryl groups and BHA stands for benzohydroxamate) []. This reaction suggests that the benzohydroxamate anion acts as a ligand, replacing one chloride ion in the aryltellurium(IV) chloride complex.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)
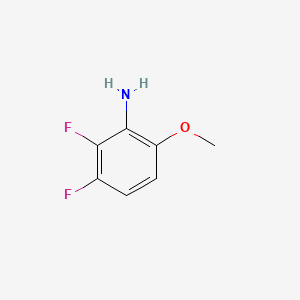
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)
![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)
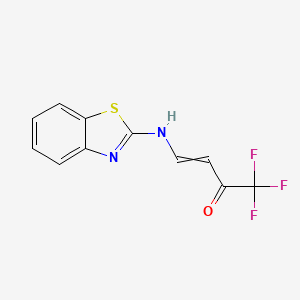
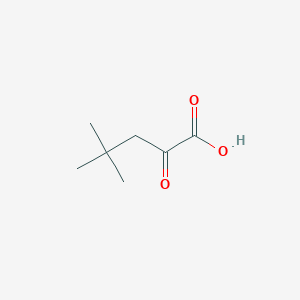
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308028.png)
